Cas no 1014068-02-0 (1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide)

1-Benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzyl-protected pyrazole core and a methoxyethyl carboxamide moiety, offering structural versatility for further functionalization. Its benzyl and benzyloxy groups enhance lipophilicity, which may improve membrane permeability in biological systems. The methoxyethyl side chain introduces polarity, balancing solubility for formulation studies. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or other targeted therapeutics. Its well-defined structure allows for precise modifications, making it useful in structure-activity relationship (SAR) investigations.
1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide structure
1014068-02-0 structure
Product Name:1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
CAS No:1014068-02-0
MF:C21H23N3O3
MW:365.425625085831
CID:6231370
PubChem ID:16925622
Update Time:2025-10-10

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
    • AKOS024644759
    • 1-benzyl-N-(2-methoxyethyl)-3-phenylmethoxypyrazole-4-carboxamide
    • F2382-0409
    • 1014068-02-0
    • Inchi: 1S/C21H23N3O3/c1-26-13-12-22-20(25)19-15-24(14-17-8-4-2-5-9-17)23-21(19)27-16-18-10-6-3-7-11-18/h2-11,15H,12-14,16H2,1H3,(H,22,25)
    • InChI Key: GISOBOWXUMIOBU-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C(C(NCCOC)=O)=CN(CC2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 365.17394160g/mol
  • Monoisotopic Mass: 365.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 65.4Ų

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Additional information on 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Comprehensive Analysis of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (CAS No. 1014068-02-0)

1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (CAS No. 1014068-02-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This pyrazole-4-carboxamide derivative is characterized by its unique molecular structure, which includes a benzyl group and a methoxyethyl side chain. These functional groups contribute to its potential applications in drug discovery and medicinal chemistry, particularly in the development of targeted therapies.

The compound's CAS number 1014068-02-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise documentation and traceability. Its pyrazole core is a notable feature, as pyrazole derivatives are widely studied for their bioactive properties. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds, with many researchers leveraging machine learning to predict their pharmacokinetic and pharmacodynamic profiles. This aligns with the growing demand for computational chemistry tools in modern research.

One of the most frequently searched questions related to this compound is: "What are the potential applications of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide?" Preliminary studies suggest its relevance in modulating specific enzymatic pathways, making it a candidate for enzyme inhibition studies. Additionally, its benzyloxy moiety may enhance its binding affinity to certain biological targets, a topic of interest in structure-activity relationship (SAR) research.

From a synthetic chemistry perspective, the compound's N-(2-methoxyethyl) side chain offers versatility in derivatization, enabling the creation of analogs with tailored properties. This flexibility is particularly valuable in high-throughput screening campaigns, where diverse chemical libraries are essential for identifying lead compounds. The integration of green chemistry principles in its synthesis is another area of exploration, as sustainability becomes a priority in pharmaceutical manufacturing.

In the context of drug delivery systems, the methoxyethyl group may influence the compound's solubility and bioavailability, key factors in formulation development. Researchers are also investigating its potential role in prodrug design, where controlled release mechanisms are critical. These aspects are frequently discussed in forums and publications focused on advanced drug formulation techniques.

The compound's relevance extends to academic research, where it is often used as a reference standard in analytical methods such as HPLC and LC-MS. Its well-defined structure and purity make it suitable for method validation studies, ensuring accuracy in quantitative analysis. This aligns with the increasing demand for quality control protocols in chemical and pharmaceutical industries.

Another trending topic is the role of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide in personalized medicine. As the field moves toward tailored therapeutic solutions, compounds with modifiable scaffolds are gaining prominence. Its potential interactions with biomarkers and receptors are under investigation, with some studies exploring its utility in precision oncology.

In summary, 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide (CAS No. 1014068-02-0) represents a versatile and promising compound in contemporary research. Its structural features, combined with emerging applications in drug discovery and biotechnology, underscore its significance. As scientific advancements continue, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical biology.

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